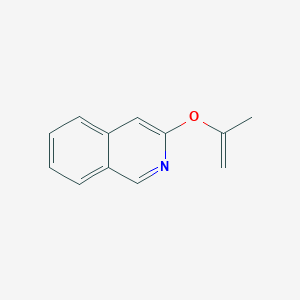

3-(Prop-1-en-2-yloxy)isoquinoline

Beschreibung

Historical Context and Evolution of Isoquinoline (B145761) Chemistry in Medicinal Science

The journey of isoquinoline chemistry in medicinal science began with the isolation of the parent compound from coal tar in 1885. wikipedia.org Initially, research focused on the isolation and characterization of naturally occurring isoquinoline alkaloids, such as papaverine (B1678415) and morphine, which demonstrated significant physiological effects. wikipedia.orgmdpi.com This led to extensive efforts to synthesize and modify the isoquinoline core to develop new therapeutic agents.

Early synthetic methodologies like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions were pivotal in creating a diverse library of isoquinoline derivatives. wikipedia.orgnih.gov Over the decades, these classical methods have been refined, and novel synthetic strategies continue to emerge, allowing for more precise and efficient construction of complex isoquinoline-based molecules. nih.govacs.org The evolution of isoquinoline chemistry reflects a continuous search for new drugs with improved efficacy and novel mechanisms of action. rsc.org

Broad Spectrum of Pharmacological Relevance of Isoquinoline Derivatives in Contemporary Research

Isoquinoline derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of pharmacological activities. benthamdirect.comnih.gov Their structural diversity allows them to interact with a multitude of biological targets, leading to their development as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govnih.govnih.gov

The isoquinoline scaffold is a key component in numerous clinically approved drugs and compounds in various stages of clinical trials. benthamdirect.comnih.gov For instance, the tetrahydroisoquinoline moiety is present in antihypertensive drugs, while other derivatives are investigated for their potential in treating a range of conditions including cancer, microbial infections, and neurological disorders. mdpi.comontosight.ai The versatility of the isoquinoline ring system continues to make it a focal point for the design and discovery of new therapeutic agents. rsc.orgresearchgate.net

Table 1: Selected Pharmacological Activities of Isoquinoline Derivatives

| Pharmacological Activity | Examples of Isoquinoline Derivatives | Therapeutic Area |

| Anticancer | Camptothecin analogues, Protoberberine alkaloids | Oncology |

| Antimicrobial | Berberine, Sanguinarine | Infectious Diseases |

| Anti-inflammatory | Papaverine, Noscapine | Inflammation |

| Neuroprotective | Tetrahydroisoquinoline-based compounds | Neurology |

| Antihypertensive | Debrisoquine, Quinapril | Cardiology |

Rationale for Investigating 3-(Prop-1-en-2-yloxy)isoquinoline: A Novel Structural Motif with Potential Bioactivity

The compound this compound represents a novel structural motif that combines the established pharmacophore of the isoquinoline scaffold with the unique electronic and steric properties of a vinyloxy substituent. The rationale for investigating this specific molecule stems from several key considerations in modern drug design.

The position of substitution on the isoquinoline ring is critical for determining its biological activity. The 3-position is a site that allows for significant interaction with biological targets, and modifications at this position have led to the development of potent bioactive molecules. rsc.org

The vinyloxy group is a bioisostere of other functional groups and can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. nih.govresearchgate.net The introduction of an unsaturated prop-1-en-2-yl group offers a point of potential metabolic transformation or specific interaction with target enzymes or receptors. The double bond in the vinyloxy moiety introduces conformational rigidity and specific electronic characteristics that can be exploited in drug design.

The investigation of this compound is therefore driven by the prospect of discovering a novel compound with unique pharmacological properties, potentially leading to the development of a new class of therapeutic agents. The strategic combination of the isoquinoline core with the vinyloxy substituent at the 3-position provides a compelling case for its synthesis and biological evaluation.

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H11NO |

|---|---|

Molekulargewicht |

185.22 g/mol |

IUPAC-Name |

3-prop-1-en-2-yloxyisoquinoline |

InChI |

InChI=1S/C12H11NO/c1-9(2)14-12-7-10-5-3-4-6-11(10)8-13-12/h3-8H,1H2,2H3 |

InChI-Schlüssel |

UHMNIWGMEPFSOI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C)OC1=CC2=CC=CC=C2C=N1 |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Prop 1 En 2 Yloxy Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the precise connectivity and spatial arrangement of atoms within the 3-(Prop-1-en-2-yloxy)isoquinoline molecule.

A standard analysis would involve acquiring both ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, the aromatic protons of the isoquinoline (B145761) ring system would exhibit characteristic chemical shifts and coupling patterns. The protons of the prop-1-en-2-yloxy substituent, specifically the vinylic protons and the methyl protons, would provide distinct signals crucial for confirming the presence and structure of this group.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing proton-proton and proton-carbon correlations, respectively. For instance, COSY would reveal the coupling network between adjacent protons on the isoquinoline ring, while HSQC would link each proton to its directly attached carbon atom. Further confirmation of the ether linkage at the C3 position of the isoquinoline ring would be obtained through HMBC (Heteronuclear Multiple Bond Correlation) experiments, which show correlations between protons and carbons over two to three bonds.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Isoquinoline H-1 | 8.5 - 9.2 | s |

| Isoquinoline H-4 | 7.0 - 7.5 | s |

| Isoquinoline H-5/H-8 | 7.8 - 8.2 | d |

| Isoquinoline H-6/H-7 | 7.4 - 7.7 | m |

| Vinylic CH₂ | 4.5 - 5.0 | d |

| Methyl CH₃ | 1.8 - 2.2 | s |

Note: These are predicted values and would require experimental verification.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

The expected molecular formula for this compound is C₁₂H₁₁NO. HRMS analysis would provide an exact mass measurement that can be compared to the calculated theoretical mass to confirm this formula.

Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. Characteristic fragmentation pathways for isoquinoline derivatives would be expected, along with fragmentation of the prop-1-en-2-yloxy side chain. This data would corroborate the structure determined by NMR.

Interactive Data Table: Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 186.0913 |

| [M+Na]⁺ | 208.0733 |

Note: These are theoretical values for the protonated and sodiated molecular ions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies would include C-H stretching from the aromatic isoquinoline ring and the aliphatic methyl and vinylic groups, C=C and C=N stretching vibrations from the aromatic system, and the characteristic C-O-C stretching of the ether linkage. The presence of the vinyl group would also be indicated by specific C=C stretching and =C-H bending vibrations.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1500 - 1600 |

| C=N Stretch | 1600 - 1650 |

| C-O-C Stretch (Ether) | 1050 - 1150 |

| C=C Stretch (Vinyl) | 1640 - 1680 |

Note: These are general ranges and the exact peak positions would need to be determined experimentally.

X-ray Crystallography for Definitive Absolute Stereochemistry and Crystal Packing Analysis

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

To date, no published crystal structure for this compound has been found in the common crystallographic databases.

Computational and Theoretical Investigations of 3 Prop 1 En 2 Yloxy Isoquinoline

Quantum Chemical Calculations: Electronic Structure, Reactivity Profiling, and Stability Analysis

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity without the need for empirical data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like 3-(Prop-1-en-2-yloxy)isoquinoline, DFT calculations are employed to determine its most stable three-dimensional conformation through geometry optimization. This process minimizes the molecule's energy by adjusting bond lengths, bond angles, and dihedral angles until a stable state is reached.

The results of such a study would yield a detailed map of the electron density distribution, highlighting electrophilic and nucleophilic regions. This is crucial for predicting how the molecule might interact with other chemical species. DFT studies on related heterocyclic systems, such as other isoquinoline (B145761) derivatives, have successfully elucidated their structural and electronic properties, forming a basis for understanding their reactivity and potential as building blocks in medicinal chemistry. nih.gov

Table 1: Illustrative DFT-Calculated Properties for this compound

This table presents hypothetical data that would be obtained from a DFT calculation to illustrate the type of information generated.

| Parameter | Predicted Value | Significance |

| Total Energy | -X Hartrees | Indicates the molecule's stability in its optimized geometry. |

| Dipole Moment | ~2.5 Debye | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| C-O-C Bond Angle | ~118° | Defines the geometry of the ether linkage between the isoquinoline and prop-1-en-2-yl groups. |

| N-C-O Angle | ~123° | Key angle at the point of substitution on the isoquinoline ring. |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. pku.edu.cn A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, identifies the electron-rich (negative potential) and electron-poor (positive potential) sites, which are prime locations for electrophilic and nucleophilic attacks, respectively. For isoquinoline derivatives, the nitrogen atom is typically an electron-rich center. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for Isoquinoline Analogs

This table provides hypothetical FMO data for the title compound and related analogs to demonstrate how structural modifications can influence electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

| This compound | -6.2 | -1.5 | 4.7 | Baseline reactivity. |

| 5-Nitro-3-(prop-1-en-2-yloxy)isoquinoline | -6.8 | -2.5 | 4.3 | Increased reactivity (smaller gap) due to electron-withdrawing group. |

| 5-Amino-3-(prop-1-en-2-yloxy)isoquinoline | -5.7 | -1.2 | 4.5 | Slightly increased reactivity compared to baseline. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. researchgate.netrsc.org For isoquinoline derivatives, which are known to interact with various biological targets such as kinases, topoisomerases, and proteases, docking studies are essential for predicting potential therapeutic applications. nih.govnih.gov

In a typical docking simulation for this compound, the molecule would be placed into the binding site of a selected protein target. The software then calculates the most stable binding poses and estimates the binding energy or score. A lower binding energy generally indicates a more stable and potent interaction. These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. ijcce.ac.ir

Table 3: Illustrative Molecular Docking Results against a Hypothetical Kinase Target

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| This compound | -7.8 | LYS52, LEU105, ASP161 | Hydrogen bond with ASP161; Hydrophobic interactions with LEU105; Pi-cation stacking with LYS52. |

| Reference Inhibitor | -9.5 | LYS52, GLU91, ASP161 | Stronger hydrogen bonds with LYS52 and GLU91; Established hydrophobic contacts. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinoline Analogs to Guide Derivatization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. iupac.orgyoutube.com By developing a QSAR model for a set of isoquinoline analogs, researchers can predict the activity of new, unsynthesized derivatives. nih.gov This predictive capability helps prioritize which compounds to synthesize, saving time and resources.

The process involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) for each compound and then using statistical methods to find the best correlation with their measured biological activity. nih.govwalisongo.ac.id The resulting QSAR equation can highlight which molecular properties are most important for activity, thereby guiding the rational design of more potent and selective molecules. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. usm.myosti.gov An MD simulation of this compound bound to a target protein would simulate the movements of every atom in the system over a period of nanoseconds or longer.

This simulation provides crucial information on the stability of the binding pose, the flexibility of the ligand and protein, and the persistence of key intermolecular interactions. nih.govnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. A stable RMSD throughout the simulation suggests a stable binding mode.

Table 4: Summary of Hypothetical Molecular Dynamics Simulation Parameters and Results

| Parameter | Value/Observation | Interpretation |

| Simulation Time | 100 ns | Standard duration to assess short-term stability. |

| Ligand RMSD | Stable at ~2.1 Å | The ligand remains stably bound in the active site without major conformational shifts. |

| Protein RMSD | Stable at ~1.8 Å | The overall protein structure is not significantly perturbed by ligand binding. |

| Key H-Bonds | Maintained >85% of simulation time | Critical hydrogen bonds identified in docking are stable and persistent. |

Pharmacophore Modeling and Virtual Screening Approaches for Novel Isoquinoline Derivatives

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. dovepress.comdergipark.org.tr Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). dergipark.org.tr

For the isoquinoline class, a pharmacophore model could be developed from highly active derivatives. nih.gov This model, consisting of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, can then be used as a 3D query to rapidly screen large databases of virtual compounds. researchgate.net This virtual screening process can identify novel molecules from different chemical classes that fit the pharmacophore and are therefore likely to be active, providing diverse starting points for new drug discovery projects.

Exploration of Biological and Pharmacological Potential of 3 Prop 1 En 2 Yloxy Isoquinoline: in Vitro and in Silico Studies

Anticancer Activities and Molecular Mechanisms of Action (Pre-clinical, In Vitro)

The isoquinoline (B145761) scaffold is a core structure in many natural alkaloids that have been investigated for their potential anticancer properties. nih.govamerigoscientific.com These compounds are known to exert their effects through various mechanisms, including the induction of cell cycle arrest and apoptosis. nih.govresearchgate.netresearchgate.net Research into synthetic isoquinoline derivatives has also revealed a broad spectrum of antitumor activity against various human tumor cell lines in vitro. nih.govplos.orgnih.gov

Evaluation of Inhibitory Effects on Tumor Cell Proliferation and Viability

An in-vitro study screened a series of eleven isoquinoline derivatives and α-methylene-γ-butyrolactones for their cytotoxic effects on HeLa and HEK-293T cells using the MTT assay. nih.govilo.org Among these, an isoquinoline derivative designated as "Compound 2" was identified as a potential anticancer agent due to its ability to inhibit tumor cell growth while showing lower toxicity to normal cells. nih.govplos.org Further research on other isoquinoline derivatives has also demonstrated their ability to halt the growth of various cancer cell lines, including those from colon cancer, melanoma, and leukemia. openreviewhub.org

However, specific studies evaluating the inhibitory effects of 3-(Prop-1-en-2-yloxy)isoquinoline on tumor cell proliferation and viability are not available in the reviewed scientific literature.

Investigation of Apoptosis Induction and Cell Cycle Modulation

The induction of apoptosis and modulation of the cell cycle are recognized mechanisms of action for many anticancer compounds. nih.govresearchgate.netresearchgate.net Isoquinoline alkaloids, as a class, have been shown to induce cell death in various cancer cell lines by triggering apoptosis and causing cell cycle arrest. nih.govresearchgate.net For instance, some isoquinoline alkaloids increase the expression of pro-apoptotic proteins like Bax and activate caspases, which are key mediators of apoptosis. nih.gov

Specific investigations into the ability of This compound to induce apoptosis or modulate the cell cycle in cancer cells have not been reported in the available scientific literature.

Modulation of Specific Oncogenic Signaling Pathways (e.g., HER2 kinase inhibition, IAP antagonism)

The modulation of specific oncogenic signaling pathways is a key strategy in modern cancer therapy. While the broader class of isoquinoline derivatives has been studied for its interaction with various cellular targets, including DNA and topoisomerase enzymes openreviewhub.org, detailed information on specific pathway modulation is often compound-dependent.

There is currently no available research data on the modulation of specific oncogenic signaling pathways, such as HER2 kinase inhibition or IAP antagonism, by This compound .

In Vitro Studies on Anti-angiogenic Properties

Anti-angiogenesis, the inhibition of new blood vessel formation, is a crucial mechanism for preventing tumor growth and metastasis.

No in vitro studies concerning the anti-angiogenic properties of This compound have been found in the public domain.

Antimicrobial Efficacy (In Vitro)

Isoquinoline derivatives have garnered attention for their potential as antimicrobial agents. mdpi.com The core isoquinoline structure is seen as an attractive scaffold for the development of new antibacterial compounds. mdpi.com

Antibacterial Spectrum and Mechanisms of Action

A number of studies have highlighted the antibacterial activity of various synthetic and natural isoquinoline compounds against a range of bacteria. internationalscholarsjournals.comresearchgate.netinternationalscholarsjournals.com For example, certain tricyclic isoquinoline derivatives have shown activity against Gram-positive pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com The mechanisms of action for some isoquinolines include interference with bacterial cell wall and nucleic acid biosynthesis. nih.gov

Despite the promising antimicrobial potential of the isoquinoline class of compounds, there are no specific in vitro studies available that detail the antibacterial spectrum or mechanisms of action for This compound .

Antifungal and Antimalarial Activities

The isoquinoline nucleus is a key component in compounds with demonstrated antifungal and antimalarial properties. researchgate.net

Antifungal Activity: In the search for new antifungal agents, novel series of 3-(1,2,4-triazol-1-yl)flavanones were synthesized, building upon the N-phenethylazole pharmacophore of existing azole antifungals. nih.gov In vitro testing of these compounds against various Candida and Saccharomyces strains revealed that a 4'-fluoroflavanone derivative exhibited the most potent antifungal profile. nih.gov This compound was found to be 4 to 16 times more potent than the reference drug, fluconazole, against Candida albicans and Saccharomyces cerevisiae. nih.gov Molecular docking studies suggested that these compounds likely exert their antifungal effect by interacting with lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov Furthermore, in silico predictions of toxicity and drug-likeness for the most active compound were favorable, highlighting the potential of the 3-(1,2,4-triazol-1-yl)flavanone scaffold for developing new azole antifungal agents. nih.gov

Another study investigated the antifungal activity of (E)-benzylidene-chroman-4-one against Candida species through both in silico and in vitro methods. nih.gov The compound demonstrated predicted affinity for several fungal targets, with the highest affinity for thymidylate synthase. nih.gov The in vitro minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values ranged from 264.52 μM to 4232.44 μM, indicating fungicidal-like activity. nih.gov The mechanism of action is thought to involve disruption of the plasma membrane. nih.gov

Antimalarial Activity: The development of novel antimalarial drugs is a global health priority. nih.gov A study involving the screening of a library of heterocyclic compounds for antimalarial activity identified several promising candidates. nih.gov After in silico evaluation of physicochemical and pharmacokinetic properties, 341 compounds were selected for in vitro testing against Plasmodium falciparum. nih.gov Eight of these compounds, including pyridyl-diaminopyrimido-diazepines and pyrazoline derivatives, showed significant activity with IC50 values between 0.175 and 0.990 µM. nih.gov The most potent compound was predicted to interact with P. falciparum 1-cysperoxidredoxin, while other active compounds were predicted to bind to various other essential plasmodial proteins. nih.gov

In a separate investigation, a series of pyridine-substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives were designed and evaluated as potential antimalarials. nih.gov In silico screening, including molecular docking studies against wild-type and mutant P. falciparum dihydrofolate reductase (Pf-DHFR), identified promising candidates. nih.gov Subsequent in vitro testing of ten synthesized compounds against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum showed considerable antimalarial activity, with IC50 values in the micromolar range. nih.gov

Below is a table summarizing the in vitro antifungal and antimalarial activities of selected isoquinoline and related heterocyclic compounds.

Table 1: In Vitro Antifungal and Antimalarial Activity of Selected Compounds

| Compound/Derivative | Target Organism | Activity Metric | Result |

| 4'-fluoroflavanone derivative | Candida albicans, Saccharomyces cerevisiae | Potency vs. Fluconazole | 4-16 times more potent nih.gov |

| (E)-benzylidene-chroman-4-one | Candida spp. | MIC Range | 264.52 - 4232.44 μM nih.gov |

| Pyridyl-diaminopyrimido-diazepines & Pyrazoline derivatives | Plasmodium falciparum (3D7) | IC50 Range | 0.175 - 0.990 µM nih.gov |

| Pyridine substituted pyrazole 1,3,5-triazine derivatives | P. falciparum (3D7 & Dd2) | IC50 Range | 28.05 - 54.95 μM nih.gov |

Antiparasitic Potential, Including Anthelmintic Properties

The broad pharmacological spectrum of isoquinoline derivatives also encompasses antiparasitic activities. semanticscholar.org While specific studies on the anthelmintic properties of this compound are not available, the general potential of the isoquinoline scaffold against various parasites has been noted.

Anti-inflammatory and Analgesic Properties (In Vitro)

Isoquinoline and its derivatives have been investigated for their potential to modulate inflammatory pathways and produce analgesic effects. nih.govjptcp.com

Anti-inflammatory Activity: In vitro studies have shown that certain isoquinoline alkaloids can significantly inhibit inflammatory processes. frontiersin.org For instance, a novel isoquinoline alkaloid, Litcubanine A, was found to suppress the lipopolysaccharide (LPS)-induced activation of inflammatory macrophages by modulating the NF-κB pathway. frontiersin.org This led to a decrease in the production of inflammatory mediators such as iNOS, TNF-α, and IL-1β. frontiersin.org

Another study focused on isoquinoline-1-carboxamide (B73039) derivatives and their effects on LPS-treated BV2 microglial cells. nih.gov Several of these compounds potently suppressed the production of pro-inflammatory mediators, including IL-6 and TNF-α. nih.gov The most promising compound, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), was also found to inhibit the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the MAPKs/NF-κB pathway. nih.gov

Furthermore, an extract of Fumaria officinalis, rich in isoquinoline alkaloids, demonstrated significant anti-inflammatory effects in vitro by protecting bovine serum albumin (BSA) from denaturation. nih.gov Molecular docking studies suggested that alkaloids like protopine (B1679745) and stylopine could be potent inhibitors of the COX-2 enzyme. nih.gov

Analgesic Activity: The analgesic potential of isoquinoline derivatives has also been explored. A study on 3-bromo isoquinoline derivatives reported noteworthy analgesic activity. jptcp.com Similarly, certain aminoacetylenic isoindoline-1,3-dione derivatives, which share structural similarities with isoquinolines, were effective in reducing pain in various animal models. nih.gov

The table below presents a summary of the in vitro anti-inflammatory and analgesic findings for various isoquinoline-related compounds.

Table 2: In Vitro Anti-inflammatory and Analgesic Properties of Isoquinoline Derivatives

| Compound/Derivative | Cell/Model System | Key Findings |

| Litcubanine A | Inflammatory Macrophages | Inhibited NF-κB pathway, reduced iNOS, TNF-α, IL-1β frontiersin.org |

| HSR1101 (isoquinoline-1-carboxamide) | BV2 Microglial Cells | Suppressed IL-6, TNF-α, iNOS, COX-2 via MAPKs/NF-κB inhibition nih.gov |

| Fumaria officinalis extract (isoquinoline alkaloids) | BSA Denaturation Assay | 76.16% protection at 500 µg/mL nih.gov |

| 3-Bromo Isoquinoline Derivatives | In silico/In vitro assays | Noteworthy analgesic and anti-inflammatory activity jptcp.com |

| Aminoacetylenic Isoindoline-1,3-diones | Acetic acid-induced writhing, hot plate test | Significant reduction in pain responses nih.gov |

Neuropharmacological Investigations: Antipsychotic and Antidepressant Potential

The isoquinoline scaffold is present in molecules with significant neuropharmacological activity, including potential antipsychotic and antidepressant effects. researchgate.net

Antipsychotic and Antidepressant Potential: A series of new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole (B633) were synthesized and evaluated for their antipsychotic and antidepressant potential. nih.gov Certain isoquinoline-sulfonamide derivatives displayed a multi-receptor profile, acting as 5-HT1A agonists, D2 partial agonists, and 5-HT2A/5-HT7 antagonists. nih.gov These compounds showed significant antidepressant activity in preclinical models. nih.gov One particular 4-isoquinolinyl analog also exhibited remarkable antipsychotic properties. nih.gov

Another study focused on new isoquinoline-sulfonamide analogs of brexpiprazole. nih.gov These compounds demonstrated partial agonistic activity at 5-HT1A receptors and antagonistic activity at D2, D3, 5-HT2A, 5-HT6, and 5-HT7 receptors. nih.gov In behavioral tests, they showed potential antidepressant and anxiolytic effects. nih.gov

In silico design and screening approaches have also been used to identify novel antipsychotic compounds with improved properties. nih.gov These computational methods help in designing molecules with better affinity for dopamine (B1211576) and serotonin (B10506) receptors, which are key targets for antipsychotic drugs. nih.gov

The following table summarizes the neuropharmacological potential of selected isoquinoline derivatives.

Table 3: Neuropharmacological Potential of Isoquinoline Derivatives

| Compound/Derivative | Receptor Profile | Observed Effect |

| Isoquinoline-sulfonamide analogs of aripiprazole | 5-HT1A agonist, D2 partial agonist, 5-HT2A/5-HT7 antagonist | Antidepressant and antipsychotic activity nih.gov |

| Isoquinoline-sulfonamide analogs of brexpiprazole | 5-HT1A partial agonist, D2/D3/5-HT2A/5-HT6/5-HT7 antagonist | Antidepressant and anxiolytic effects nih.gov |

Antioxidant Properties and Reactive Oxygen Species Scavenging

Isoquinoline derivatives have been recognized for their antioxidant properties and their ability to scavenge reactive oxygen species (ROS). nih.govjptcp.com

The antioxidant potential of various heterocyclic compounds, including those with an isoquinoline core, has been investigated through in vitro assays. jptcp.com The ability of these compounds to scavenge free radicals is a key aspect of their potential therapeutic value.

Studies on N-substituted indole-2-carboxylic acid esters, which are also heterocyclic compounds, have demonstrated their capacity to scavenge superoxide (B77818) anion radicals and hydroxyl radicals, as well as quench singlet oxygen. nih.gov This highlights the potential of heterocyclic structures in general to act as effective antioxidants.

The scavenging activity of non-steroidal anti-inflammatory drugs (NSAIDs) against various ROS has also been studied, providing a comparative basis for the antioxidant potential of other compounds. nih.gov

Below is a table summarizing the antioxidant properties of related heterocyclic compounds.

Table 4: Antioxidant Properties of Heterocyclic Compounds

| Compound/Derivative | Assay | Key Findings |

| 3-Bromo Isoquinoline Derivatives | In vitro antioxidant assays | Showed antioxidant activity jptcp.com |

| N-substituted indole-2-carboxylic acid esters | Deoxyribose degradation, chemiluminescence, ESR | Scavenged superoxide and hydroxyl radicals, quenched singlet oxygen nih.gov |

Investigation of Enzyme Inhibitory Activities (e.g., Thymidine (B127349) Phosphorylase, Microsomal Prostaglandin (B15479496) E Synthase 1)

The inhibitory activity of isoquinoline derivatives against various enzymes is a significant area of research.

Microsomal Prostaglandin E Synthase 1 (mPGES-1) Inhibition: mPGES-1 is a key enzyme in the production of prostaglandin E2 (PGE2), a major mediator of inflammation. nih.gov Therefore, inhibitors of mPGES-1 are promising as anti-inflammatory agents. nih.gov While specific data on this compound is limited, the general class of isoquinoline derivatives has been explored for this activity.

Thymidine Phosphorylase Inhibition: While direct evidence for the inhibition of thymidine phosphorylase by this compound is not readily available, the broader class of isoquinoline-containing compounds has been investigated for various enzyme inhibitory activities.

Other Enzyme Inhibitory Activities: Quaternary isoquinoline alkaloids have been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.gov Inhibition of sEH increases the levels of EETs, thereby enhancing their beneficial effects. nih.gov

The table below summarizes the enzyme inhibitory activities of isoquinoline and related compounds.

Table 5: Enzyme Inhibitory Activities of Isoquinoline and Related Compounds

| Compound/Derivative | Target Enzyme | Key Findings |

| Quaternary Isoquinoline Alkaloids (Palmatine, Berberine, Jatorrhizine) | Soluble Epoxide Hydrolase (sEH) | Non-competitive inhibition with Ki values of 26.9, 46.8, and 44.5 μM, respectively nih.gov |

| Isoquinoline-1-carboxamide derivatives | Mitogen-activated protein kinases (MAPKs) | Inhibited LPS-induced phosphorylation of MAPKs in BV2 microglial cells nih.gov |

No Publicly Available Research Found for this compound

Despite a comprehensive search of scientific databases and literature, no specific research or data could be found for the chemical compound this compound. Therefore, an article detailing its mechanistic insights and biological actions as requested cannot be generated at this time.

Extensive searches were conducted to locate scholarly articles, biochemical assays, cellular pathway analyses, structure-activity relationship studies, and data on potential interactions with ion channels related to this compound. These searches, however, did not yield any specific information on this particular compound.

The scientific community has extensively studied the broader class of isoquinoline alkaloids, which are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Research into related compounds, such as various substituted quinolones and tetrahydroisoquinolines, has also been prevalent, with studies exploring their potential as therapeutic agents. However, the specific ether linkage of a prop-1-en-2-yl group at the 3-position of the isoquinoline core, which defines the requested compound, does not appear in the currently available body of scientific literature.

Consequently, it is not possible to provide any scientifically accurate information regarding the following aspects of this compound as outlined in the original request:

Mechanistic Insights into the Biological Actions of 3 Prop 1 En 2 Yloxy Isoquinoline

Investigation of Interaction with Ion Channels or Receptors (e.g., Slo-1 calcium-gated potassium channels)

Without any foundational research on this specific molecule, any attempt to generate content on these topics would be purely speculative and would not meet the required standards of scientific accuracy. It is possible that this compound has not yet been synthesized, or if it has, its biological properties have not been investigated or published in publicly accessible resources.

Therefore, the following table of compound names, which would have been included as per the instructions, remains empty.

Future Perspectives and Research Directions for 3 Prop 1 En 2 Yloxy Isoquinoline Derivatives

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 3-(prop-1-en-2-yloxy)isoquinoline derivatives will likely prioritize green chemistry principles. Traditional methods for constructing isoquinoline (B145761) cores and for introducing substituents can involve harsh reagents and generate significant waste. researcher.life Future research should focus on developing more sustainable alternatives.

One promising avenue is the use of greener reagents and solvents. For instance, the use of trichloroisocyanuric acid (TCCA) in ethanol (B145695) for the synthesis of related heterocyclic compounds presents a more environmentally friendly approach. nih.govrsc.org Exploring similar one-pot methodologies for the synthesis of 3-alkoxyisoquinolines could significantly improve efficiency and reduce the environmental impact.

Furthermore, catalytic methods are poised to play a crucial role. Metal-catalyzed cross-coupling reactions, such as the Goldberg-Ullmann-type coupling, have been effectively used for the synthesis of 3-aminoisoquinoline derivatives and could be adapted for the introduction of the prop-1-en-2-yloxy group or its analogs. mdpi.comnih.gov The development of novel, more efficient, and recyclable catalysts for these transformations will be a key research area. Additionally, photoredox catalysis offers a mild and environmentally benign approach for related transformations and could be explored for the synthesis of these isoquinoline derivatives. researchgate.net

Advanced Computational Design and High-Throughput Screening of Novel Analogs

To expedite the discovery of novel bioactive this compound derivatives, a synergistic approach combining computational design and high-throughput screening (HTS) will be indispensable.

Computational Design: In silico methods can be employed to design libraries of virtual analogs with diverse physicochemical properties. researchgate.net By modeling the interactions of these virtual compounds with various biological targets, it is possible to prioritize the synthesis of candidates with the highest predicted activity and selectivity. This approach saves time and resources compared to traditional trial-and-error methods.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets. a-star.edu.sgopentrons.com The development of robust and miniaturized assays is crucial for the successful implementation of HTS campaigns. opentrons.com Microdroplet-based reaction platforms are emerging as a powerful tool for the rapid and high-throughput optimization of reaction conditions, which could be applied to the synthesis of novel isoquinoline libraries. nih.gov High-throughput experimentation (HTE) can also be used to accelerate the optimization of synthetic routes for promising candidates. nih.govacs.org

Exploration of New Biological Targets and Therapeutic Applications Beyond Current Scope

The isoquinoline core is present in a multitude of biologically active natural products and synthetic drugs, exhibiting activities ranging from anticancer to antimicrobial. researchgate.netmdpi.comnih.gov While the biological profile of this compound itself is unknown, its derivatives represent a promising starting point for exploring new therapeutic applications.

Future research should aim to screen libraries of these derivatives against a wide range of biological targets. This could include kinases, which are often implicated in cancer and inflammatory diseases. For example, certain isoquinoline derivatives have shown potent inhibitory activity against HER2, a key target in breast cancer. nih.gov Another area of interest is the investigation of their potential as antibacterial agents, as some tricyclic isoquinoline derivatives have demonstrated activity against Gram-positive bacteria. mdpi.com The exploration of their effects on the central nervous system is also warranted, given the known neurological effects of some isoquinoline alkaloids. nih.gov

Integration with Chemical Biology Approaches for Deeper Mechanistic Understanding

To fully understand the therapeutic potential of novel this compound derivatives, it will be crucial to elucidate their mechanisms of action. Chemical biology provides a powerful toolbox for achieving this.

By designing and synthesizing chemical probes based on the most promising lead compounds, researchers can identify their direct cellular targets. These probes can be used in techniques such as affinity chromatography or activity-based protein profiling to pull down interacting proteins. Furthermore, the development of photo-cross-linkable probes can help to covalently label target proteins within a complex cellular environment, facilitating their identification.

Understanding the mechanism of action at a molecular level is essential for optimizing the pharmacological properties of a drug candidate and for predicting potential off-target effects.

Investigation of Fluorescent Properties for Biomedical Imaging or Sensing Applications

A number of isoquinoline derivatives have been shown to possess interesting fluorescent properties. mdpi.comnih.gov Specifically, derivatives substituted at the 3-position have been reported to exhibit visible fluorescence. mdpi.comnih.gov This opens up the exciting possibility of developing this compound derivatives as novel fluorophores for biomedical imaging or as fluorescent sensors.

Future research in this area should focus on:

Characterizing the photophysical properties of a range of this compound derivatives, including their absorption and emission spectra, quantum yields, and Stokes shifts.

Investigating the influence of different substituents on the fluorescent properties to tune the emission wavelength and brightness.

Developing fluorescent probes for specific biological targets or for sensing changes in the cellular microenvironment. These probes could be used for a variety of applications, including fluorescence microscopy and flow cytometry.

The development of novel fluorophores based on the this compound scaffold could provide valuable tools for basic research and for the development of new diagnostic assays.

Q & A

Basic: What are the common synthetic routes for 3-(Prop-1-en-2-yloxy)isoquinoline, and how do reaction conditions influence yield and purity?

The synthesis of this compound derivatives typically involves multi-step organic reactions. A fragment-based approach (used for isoquinoline derivatives) suggests substituting specific positions on the isoquinoline ring with functional groups like prop-1-en-2-yloxy. For example, monosubstitution at the 3-position can be achieved via condensation reactions or nucleophilic aromatic substitution, depending on the reactivity of the starting material. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. DMF), temperature (room temperature vs. reflux), and catalysts (e.g., silver triflate) significantly impact yield and purity . Optimizing stoichiometry and using inert atmospheres (e.g., nitrogen) can mitigate side reactions like oxidation of the propenyloxy group.

Advanced: How can computational methods like density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations, based on the Colle-Salvetti correlation-energy formula, allow researchers to model the electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and local kinetic-energy density of this compound. These parameters reveal electrophilic/nucleophilic sites, aiding in predicting regioselectivity for further functionalization. For example, substituent effects on reduction potentials (e.g., –3.26 V for 6-NH2 vs. –2.51 V for 6-CN in isoquinoline derivatives) correlate with experimental reactivity trends in catalytic applications . Software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets is recommended for such studies.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Key techniques include:

- NMR : H NMR reveals proton environments (e.g., vinyl protons of the propenyloxy group at δ 5.5–6.5 ppm; isoquinoline aromatic protons at δ 7.5–9.0 ppm). C NMR identifies carbonyl and sp-hybridized carbons.

- IR : Stretching vibrations for C-O (1250–1050 cm) and C=C (1680–1600 cm) bonds confirm the propenyloxy substituent.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.

Chromatography (HPLC or GC) coupled with UV-Vis spectroscopy ensures purity assessment .

Advanced: In SAR studies, how does the prop-1-en-2-yloxy substituent at the 3-position influence biological activity compared to other substituents?

The propenyloxy group enhances lipophilicity and π-π stacking with biological targets, as seen in similar isoquinoline derivatives. For instance, substituting electron-withdrawing groups (e.g., nitro or cyano) at the 3-position increases binding affinity to enzymes like SARS-CoV-2 Mpro or ABCB1 transporters, while bulky groups may sterically hinder interactions. Fragment-merging strategies (e.g., combining substituents at 3- and 7-positions) can amplify potency, as demonstrated in anti-inflammatory drug design .

Advanced: How should researchers address contradictions in biological activity data for this compound across different studies?

Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To resolve discrepancies:

- Standardize protocols : Use validated assays (e.g., MTT for cytotoxicity, SPR for binding kinetics).

- Validate via orthogonal methods : Combine in vitro enzyme inhibition with in silico docking (AutoDock Vina) and molecular dynamics simulations.

- Statistical rigor : Apply ANOVA or t-tests with p < 0.05 significance thresholds, ensuring adequate sample sizes .

Basic: What are the primary biological targets of isoquinoline derivatives, and how can binding assays be designed for this compound?

Isoquinoline derivatives target enzymes (e.g., kinases, proteases), ABC transporters, and neurotransmitter receptors. For binding assays:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics.

- Fluorescence Polarization : Use fluorescently labeled ligands to quantify displacement by this compound.

- Thermal Shift Assays : Monitor protein melting temperature shifts to infer ligand binding .

Advanced: What strategies can optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu for coupling reactions) to improve efficiency.

- Flow Chemistry : Enhance heat/mass transfer for exothermic reactions.

- Purification : Use flash chromatography or recrystallization with optimized solvent systems (e.g., ethyl acetate/hexane).

- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC to monitor reaction progress .

Advanced: How do hydrogen bonding patterns in the crystal structure of this compound derivatives affect their physicochemical properties?

Graph set analysis (e.g., Etter’s formalism) classifies hydrogen bonds (e.g., N–H⋯O, O–H⋯N) into motifs like chains (C) or rings (R). Stronger hydrogen bonding increases melting points and solubility in polar solvents. For example, a dimeric R(8) motif in the crystal lattice may enhance stability, while weaker C(6) chains reduce bioavailability. Single-crystal X-ray diffraction is critical for mapping these interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.